2-Chloro-4,6-dimethoxybenzo[d]thiazole

Luciferin Synthesis Bioluminescence Probes Demethylation Chemistry

2-Chloro-4,6-dimethoxybenzo[d]thiazole (CAS 1023559-29-6) is a heterocyclic benzothiazole derivative with the molecular formula C₉H₈ClNO₂S and a molecular weight of 229.68 g/mol. It bears a chlorine atom at the 2-position and methoxy substituents at the 4- and 6-positions of the fused benzene ring, yielding calculated physicochemical properties that include a LogP of approximately 3.13, a predicted pKa of 0.68, a boiling point of 339.5 ± 22.0 °C, and a computed aqueous solubility of only 0.092 g/L at 25 °C.

Molecular Formula C9H8ClNO2S
Molecular Weight 229.68 g/mol
CAS No. 1023559-29-6
Cat. No. B3074808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,6-dimethoxybenzo[d]thiazole
CAS1023559-29-6
Molecular FormulaC9H8ClNO2S
Molecular Weight229.68 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)SC(=N2)Cl)OC
InChIInChI=1S/C9H8ClNO2S/c1-12-5-3-6(13-2)8-7(4-5)14-9(10)11-8/h3-4H,1-2H3
InChIKeySLPKOCNNXGCCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4,6-dimethoxybenzo[d]thiazole (CAS 1023559-29-6): Core Identity and Physicochemical Fingerprint for Procurement Decisions


2-Chloro-4,6-dimethoxybenzo[d]thiazole (CAS 1023559-29-6) is a heterocyclic benzothiazole derivative with the molecular formula C₉H₈ClNO₂S and a molecular weight of 229.68 g/mol . It bears a chlorine atom at the 2-position and methoxy substituents at the 4- and 6-positions of the fused benzene ring, yielding calculated physicochemical properties that include a LogP of approximately 3.13, a predicted pKa of 0.68, a boiling point of 339.5 ± 22.0 °C, and a computed aqueous solubility of only 0.092 g/L at 25 °C . The 2-chloro substituent serves as a reactive handle for nucleophilic aromatic substitution and cross-coupling transformations, positioning the compound as a versatile synthetic intermediate rather than a terminal bioactive entity [1].

Why Generic Substitution Fails for 2-Chloro-4,6-dimethoxybenzo[d]thiazole: Regioisomeric and Substitution-Pattern Sensitivity


Benzothiazole intermediates bearing chlorine and methoxy substituents are not interchangeable, because both the number and the ring position of the methoxy groups dictate the regiochemical outcome of downstream transformations and the identity of the final target molecule. In the specific context of luciferin synthesis, the 4,6-dimethoxy pattern is essential for accessing 4′-hydroxyluciferin, whereas the more common 2-chloro-6-methoxybenzothiazole (CAS 2605-14-3)—bearing only a single 6-methoxy group—routes exclusively to luciferin itself (6′-hydroxy derivative) and cannot yield the 4′-hydroxy analog [1]. Similarly, the regioisomer 2-chloro-5,6-dimethoxybenzothiazole (CAS 864169-35-7) places the methoxy groups at positions that produce a fundamentally different electronic environment on the aryl ring, altering both reactivity and the substitution pattern of any derived pharmacophore; procurement of the wrong regioisomer therefore leads to an entirely different chemical series . Below, we provide the quantitative evidence that substantiates these differentiation claims.

Quantitative Evidence Guide: Head-to-Head Differentiation of 2-Chloro-4,6-dimethoxybenzo[d]thiazole Against Closest Analogs


Regiochemical Determinism in Luciferin Analogue Synthesis: 4,6-Dimethoxy vs. 6-Methoxy Substitution

The 4,6-dimethoxy substitution pattern of the target compound uniquely enables the synthesis of 4′-hydroxyluciferin, a hydroxylated D-luciferin analogue. In the patented process, 2-chloro-4,6-dimethoxybenzothiazole undergoes demethylation with iodotrimethylsilane followed by cyanation and reaction with D-cysteine to furnish 4′-hydroxyluciferin. By contrast, 2-chloro-6-methoxybenzothiazole—the mono-methoxy comparator—yields only the standard 6′-hydroxy product (D-luciferin) via the identical reaction sequence; the absence of the 4-methoxy group precludes formation of any 4′-substituted luciferin congener [1]. The patent explicitly claims the use of 2-chloro-4,6-dimethoxybenzothiazole as the required starting material for the process producing luciferin compounds where X₁ is hydroxyl (i.e., 4′-hydroxyluciferin) [1].

Luciferin Synthesis Bioluminescence Probes Demethylation Chemistry

Physicochemical Differentiation: Lipophilicity (LogP) and Ionization (pKa) Compared Across Regioisomers

Calculated physicochemical parameters reveal meaningful differences between 2-chloro-4,6-dimethoxybenzothiazole and its closest regioisomers that affect solubility, permeability, and chromatographic behavior. The target compound exhibits a LogP of 3.13 and a pKa of 0.68, compared with 2-chloro-6-methoxybenzothiazole (LogP ~3.7, pKa not reported but expected higher due to fewer electron-withdrawing methoxy groups) and 2-chloro-4,7-dimethoxybenzothiazole (pKa 0.24) . The lower pKa of the 4,7-isomer indicates stronger acidity of the conjugate acid, which may impact protonation state under physiological or mildly acidic conditions. The aqueous solubility of the target compound is calculated as 0.092 g/L (practically insoluble), a parameter that must be factored into reaction solvent selection and purification strategy .

Physicochemical Profiling Drug Design ADMET Prediction

Phase-Transfer Catalysis Compatibility: Enhanced Reactivity of the Dimethoxy Intermediate in Cyanation

The patent literature explicitly notes that phase-transfer catalysis (PTC) is 'especially effective for the methoxy compound' when converting 2-chloro-4,6-dimethoxybenzothiazole to the corresponding 2-cyano derivative using potassium cyanide in DMSO [1]. This observation implies that the dimethoxy substitution pattern enhances reactivity under PTC conditions relative to mono-methoxy or non-methoxy analogs. PTC conditions employ quaternary alkylammonium salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6), and the improved efficiency is attributed to better solubilization of the cyanide anion and/or enhanced electrophilicity of the 2-chloro position conferred by the electron-donating 4,6-dimethoxy groups [1]. While no side-by-side kinetic data are reported, the explicit statement constitutes a qualitative but patent-supported differentiation.

Phase-Transfer Catalysis Nitrile Synthesis Process Chemistry

Purity and Storage Specifications: Vendor-Reported Benchmarks for Reproducible Research

Commercially, 2-chloro-4,6-dimethoxybenzo[d]thiazole is supplied at purities of ≥98% (HPLC) by multiple vendors, with recommended storage at 2–8 °C under dry, sealed conditions . In contrast, the 5,6-dimethoxy regioisomer (CAS 864169-35-7) is more commonly offered at 95% minimum purity . While purity specifications alone do not constitute a scientific differentiation, the availability of higher-purity starting material directly impacts the impurity profile of downstream products and the reproducibility of synthetic procedures. For procurement officers, the consistent ≥98% purity benchmark reduces the need for in-house repurification before use in sensitive transformations such as the luciferin cyanation step, where halide impurities could poison cyanide displacement reactions.

Quality Control Reproducibility Compound Management

Best-Fit Application Scenarios for 2-Chloro-4,6-dimethoxybenzo[d]thiazole Based on Differentiated Evidence


Synthesis of 4′-Hydroxyluciferin and Related Benzothiazole-Modified Bioluminescent Probes

When the synthetic objective is 4′-hydroxyluciferin—a luciferin analogue bearing a hydroxyl group at the 4′-position of the benzothiazole core—2-chloro-4,6-dimethoxybenzo[d]thiazole is the mandatory starting material. The 4-methoxy group serves as a masked hydroxyl that is unveiled by iodotrimethylsilane-mediated demethylation, a transformation not accessible from 2-chloro-6-methoxybenzothiazole [1]. This scenario is relevant to laboratories developing red-shifted or otherwise modified luciferin substrates for bioluminescence imaging, where substitution at the 4′-position modulates emission wavelength and enzyme affinity [1].

Medicinal Chemistry Library Synthesis Requiring 4,6-Dioxygenated Benzothiazole Scaffolds

Benzothiazole is a privileged scaffold in medicinal chemistry, and the 4,6-dimethoxy-2-chloro pattern provides two differentiated synthetic handles: the chlorine atom at C-2 for nucleophilic displacement or cross-coupling, and the methoxy groups at C-4 and C-6 for late-stage demethylation to catechol or quinone motifs [1]. This dual reactivity is absent in the 5,6-dimethoxy regioisomer, which places the methoxy groups on adjacent carbons and generates an ortho-quinone upon demethylation rather than the para-quinone accessible from the 4,6-isomer. Programs targeting kinase inhibitors, antimicrobials, or antiparasitic agents that benefit from a 4,6-dioxygenated benzothiazole core should specifically procure the 4,6-isomer .

Process Development and Scale-Up of Cyanation Reactions Under Phase-Transfer Conditions

For process chemistry groups optimizing the conversion of 2-chlorobenzothiazoles to 2-cyanobenzothiazoles, the 4,6-dimethoxy derivative has been flagged in the patent literature as particularly amenable to phase-transfer catalysis [1]. This makes it a preferred substrate when evaluating PTC conditions (e.g., KCN/18-crown-6 in DMSO) for kilogram-scale nitrile synthesis. The enhanced reactivity under PTC may allow reduced catalyst loading, shorter reaction times, or lower temperatures compared with mono-methoxy or unsubstituted analogs, though direct comparative kinetics remain to be published [1].

Physicochemical Reference Standard for Computational Model Validation

The calculated LogP (3.13) and pKa (0.68) of 2-chloro-4,6-dimethoxybenzo[d]thiazole, together with its experimentally measurable chromatographic retention, make this compound a useful reference for validating computational ADMET prediction models [1]. Its intermediate lipophilicity and low basicity occupy a region of chemical space that is underrepresented among common benzothiazole standards, and the availability of regioisomeric comparators (4,7-dimethoxy, 5,6-dimethoxy) provides a convenient congeneric series for assessing the accuracy of in silico LogP and pKa prediction algorithms .

Quote Request

Request a Quote for 2-Chloro-4,6-dimethoxybenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.